7-Fluoro-8-methylquinolin-3-amine
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Overview
Description
7-Fluoro-8-methylquinolin-3-amine is a fluorinated quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-8-methylquinolin-3-amine typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the nucleophilic substitution of fluorine atoms . For instance, the synthesis can start from 3-aminoquinoline, which undergoes fluorination to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions and the use of organometallic compounds for functionalization . These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical and other applications.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-8-methylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-8-methylquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of new materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 7-Fluoro-8-methylquinolin-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death . The compound’s fluorine atom enhances its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
7-Fluoroquinoline: Shares the fluorine atom at the 7-position but lacks the methyl group at the 8-position.
8-Methylquinoline: Contains the methyl group at the 8-position but lacks the fluorine atom.
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: A more complex derivative with additional substituents.
Uniqueness: 7-Fluoro-8-methylquinolin-3-amine is unique due to the specific combination of the fluorine atom at the 7-position and the methyl group at the 8-position. This combination enhances its biological activity and provides unique chemical properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H9FN2 |
---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
7-fluoro-8-methylquinolin-3-amine |
InChI |
InChI=1S/C10H9FN2/c1-6-9(11)3-2-7-4-8(12)5-13-10(6)7/h2-5H,12H2,1H3 |
InChI Key |
MOJBWFDNRRCRHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CC(=CN=C12)N)F |
Origin of Product |
United States |
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